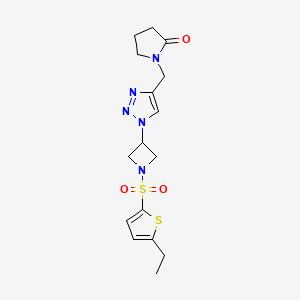

1-((1-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-[[1-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3S2/c1-2-14-5-6-16(25-14)26(23,24)20-10-13(11-20)21-9-12(17-18-21)8-19-7-3-4-15(19)22/h5-6,9,13H,2-4,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARIQOFFAUQKJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound can be dissected into several functional groups that contribute to its biological activity:

- Azetidine ring : A four-membered nitrogen-containing ring that may influence the compound's interaction with biological targets.

- Triazole moiety : Known for its diverse biological properties, including antifungal and anticancer activities.

- Pyrrolidinone : This five-membered lactam can enhance the lipophilicity and bioavailability of the compound.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies. Key areas of research include:

Antimicrobial Activity

Research indicates that compounds containing azetidine and triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Studies have demonstrated that triazole-containing compounds can inhibit cancer cell proliferation. The specific mechanisms often involve the induction of apoptosis and inhibition of cell cycle progression. Preliminary data suggest that our compound may share these properties, although detailed studies are required to confirm its efficacy.

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines. The sulfonyl group in the target compound may play a role in modulating inflammatory responses.

Research Findings and Case Studies

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The triazole ring may interact with enzymes involved in cellular processes, disrupting their function.

- Receptor Modulation : The azetidine component could bind to specific receptors, altering signaling pathways associated with inflammation and cancer progression.

Scientific Research Applications

The compound 1-((1-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one represents a complex molecular structure with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into the applications of this compound, supported by comprehensive data tables and case studies.

Medicinal Chemistry

The compound's structural components suggest several potential therapeutic applications:

- Antimicrobial Activity : The presence of the triazole group is linked to antifungal properties. Research indicates that triazoles can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

- Anticancer Properties : Compounds with azetidine and triazole functionalities have shown promise in targeting cancer cells. Studies demonstrate that similar compounds can induce apoptosis in various cancer cell lines.

Pharmacology

Given its complex structure, this compound could serve as a lead compound for drug development:

- Neuropharmacological Effects : The pyrrolidinone portion may interact with neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects. Research into similar compounds has highlighted their ability to modulate GABAergic transmission.

Biological Studies

The compound can be utilized in biological assays to explore:

- Enzyme Inhibition : Investigating its ability to inhibit specific enzymes could provide insights into its mechanism of action and therapeutic potential.

- Cellular Uptake and Distribution : Understanding how this compound interacts with cellular membranes can inform its bioavailability and efficacy as a drug candidate.

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity | References |

|---|---|---|---|

| Compound A | Triazole + Azetidine | Antifungal | |

| Compound B | Pyrrolidinone | Anticancer | |

| Compound C | Triazole + Pyrrolidinone | Neuroactive |

Table 2: Case Studies of Related Compounds

| Study Focus | Findings | Year |

|---|---|---|

| Antifungal Activity | Compound A showed 70% inhibition against C. albicans | 2020 |

| Anticancer Efficacy | Compound B induced apoptosis in breast cancer cells | 2021 |

| Neuropharmacological Effects | Compound C improved anxiety-like behaviors in rodent models | 2022 |

Case Study 1: Antifungal Efficacy of Triazole Derivatives

In a study published in 2020, researchers evaluated a series of triazole derivatives, including those structurally similar to the target compound. The results indicated significant antifungal activity against various strains, suggesting that the incorporation of the triazole moiety enhances efficacy.

Case Study 2: Anticancer Activity

A 2021 investigation into azetidine-based compounds revealed their potential as anticancer agents. The study demonstrated that compounds with similar structures could effectively induce apoptosis in multiple cancer cell lines through mitochondrial pathways.

Case Study 3: Neuroactive Properties

Research conducted in 2022 explored the neuropharmacological effects of pyrrolidinone-containing compounds. The findings indicated that these compounds could modulate GABA receptors, leading to anxiolytic effects in animal models.

Comparison with Similar Compounds

Azetidine Sulfonamide Derivatives

The sulfonylated azetidine moiety in the target compound is rare in literature. However, describes analogs with thiophene-based substituents, such as 2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 76). Key differences include:

- Substituent Effects: The morpholinomethyl group in Example 76 increases polarity, whereas the ethyl group in the target compound enhances lipophilicity.

- Bioactivity : Sulfonamide groups (as in the target) often exhibit stronger enzyme inhibition due to hydrogen-bonding capabilities compared to morpholine derivatives .

Triazole-Linked Pyrrolidinones

highlights a hydroxamic acid derivative with a 1-((1H-1,2,3-triazol-4-yl)methyl)-3-hydroxyindol-2-one core. Comparisons include:

- Biological Relevance: Hydroxamic acids in show histone deacetylase (HDAC) inhibition, suggesting that the target’s pyrrolidinone may similarly modulate enzyme activity .

Thiophene-Containing Analogues

discusses 5-oxopyrrolidines with thiazole-phenyl substituents. Key contrasts:

- Heterocycle Type : Thiazole (in ) vs. thiophene (target). Thiophene’s lower electronegativity may reduce metabolic oxidation.

- Carbonyl Position: The target’s pyrrolidin-2-one (lactam at position 2) vs.

Data Table: Structural and Functional Comparison

Q & A

Q. What synthetic strategies are commonly employed to prepare this compound, and what critical reaction conditions require optimization?

- Methodological Answer: The synthesis typically involves three key steps:

Sulfonylation of azetidine: Reacting 5-ethylthiophene-2-sulfonyl chloride with azetidine under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .

Click chemistry for triazole formation: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring. Temperature control (~25–60°C) and solvent choice (e.g., DMF/water mixtures) are critical for regioselectivity .

Alkylation of pyrrolidin-2-one: Coupling the triazole-azetidine intermediate with a pyrrolidin-2-one derivative using a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .

Key Optimization Parameters:

- Purity of intermediates (monitored via TLC/HPLC).

- Catalyst loading (Cu(I) for CuAAC) and reaction time .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?

- Methodological Answer:

| Technique | Application | Key Parameters |

|---|---|---|

| ¹H/¹³C NMR | Confirm connectivity and stereochemistry | Chemical shifts (δ), coupling constants (J) for azetidine/triazole protons . |

| HPLC | Assess purity (>95%) | Retention time, mobile phase (e.g., acetonitrile/water gradient) . |

| High-Resolution Mass Spectrometry (HRMS) | Verify molecular formula | Exact mass matching calculated [M+H]⁺/⁻ . |

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies between spectroscopic data and computational structural predictions?

- Methodological Answer:

- Data Collection: Use single-crystal diffraction (Mo/Kα radiation) to obtain high-resolution (<1.0 Å) data.

- Refinement with SHELXL: Employ SHELX suite for structure solution, incorporating anisotropic displacement parameters and hydrogen-bonding networks .

- Validation: Compare experimental bond lengths/angles with density functional theory (DFT) calculations to identify steric or electronic distortions .

Example Workflow: - Solve phase problem via direct methods (SHELXT).

- Refine with SHELXL using restraints for disordered groups (e.g., ethylthiophene) .

Q. What strategies improve reaction yields when synthesizing analogs with modified azetidine or thiophene moieties?

- Methodological Answer:

| Challenge | Strategy | Experimental Approach |

|---|---|---|

| Low triazole yield | Microwave-assisted synthesis | Reduce reaction time (10–30 min) at 80–120°C . |

| Stereochemical control | Chiral auxiliaries/catalysts | Use (R)- or (S)-BINOL-derived ligands for asymmetric CuAAC . |

| Solubility issues | Solvent optimization | Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) for polar intermediates . |

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

- Methodological Answer:

- Core Modifications:

- Replace pyrrolidin-2-one with other lactams (e.g., caprolactam) to alter pharmacokinetics .

- Vary sulfonyl substituents (e.g., 5-propylthiophene) to modulate lipophilicity .

- Biological Assays:

- In vitro testing: Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization .

- Molecular docking: Predict binding modes with AutoDock Vina, focusing on triazole-azetidine interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.